

Application of 6-Aminocaproic Acid-d6 in Quantitative LC-MS/MS Analysis

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Compound of Interest

Compound Name: 6-Aminocaproic acid-d6

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This document provides detailed application notes and protocols for the use of **6-Aminocaproic acid-d6** as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 6-aminocaproic acid in biological matrices.

Introduction

6-Aminocaproic acid is a synthetic lysine analog that acts as an antifibrinolytic agent by inhibiting plasminogen activation. Accurate quantification of 6-aminocaproic acid in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as **6-Aminocaproic acid-d6**, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Principle of the Method

This method utilizes a simple and rapid protein precipitation technique for sample extraction from plasma, followed by analysis using a reversed-phase LC-MS/MS system. **6-Aminocaproic acid-d6** is added to the samples at the beginning of the extraction process to serve as the internal standard. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode, comparing the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of 6-aminocaproic acid using **6-aminocaproic acid-d6** as an internal standard.

Table 1: Linearity and Sensitivity

Parameter	Value
Linearity Range	0.3 - 80 µg/mL[1][2]
Correlation Coefficient (r ²)	> 0.98[1][2]
Limit of Detection (LOD)	15.6 ng/mL
Limit of Quantification (LOQ)	62.5 ng/mL

*Note: LOD and LOQ values are for a similar method analyzing 6-aminocaproic acid in urine and may vary for plasma analysis.[3][4]

Table 2: Accuracy and Precision

Quality Control Sample	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low QC	3.63	8.7	103.80	5.3 - 6.1
Medium QC	1.85	9.9	101.50	3.5 - 6.6
High QC	0.91	-	100.91	-

Data compiled from multiple sources and may represent different concentration levels.[1][2][3][4]

Table 3: Recovery

Analyte	Mean Recovery (%)
6-Aminocaproic acid	86.69[1][2]
6-Aminocaproic acid-d6 (ISD)	98.29[1][2]

Experimental Protocols

Materials and Reagents

- 6-Aminocaproic acid reference standard
- **6-Aminocaproic acid-d6** internal standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (or other relevant biological matrix)

Instrumentation

- Liquid Chromatograph (LC) system capable of gradient elution
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

- Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[1][2]
- Add a specified amount of **6-Aminocaproic acid-d6** internal standard working solution.
- Add acetonitrile for protein precipitation.[1][2]
- Vortex mix the samples thoroughly.

- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- Column: Ace phenyl column or equivalent C18 reversed-phase column.[1][2]
- Mobile Phase A: 5 mM Ammonium acetate buffer in water.[1][2]
- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: Isocratic elution with 60% Acetonitrile and 40% 5 mM ammonium acetate buffer.[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Injection Volume: 5 μ L.[5]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[6]
- Run Time: Approximately 3.0 minutes.[1][2]

Mass Spectrometry (MS/MS) Conditions

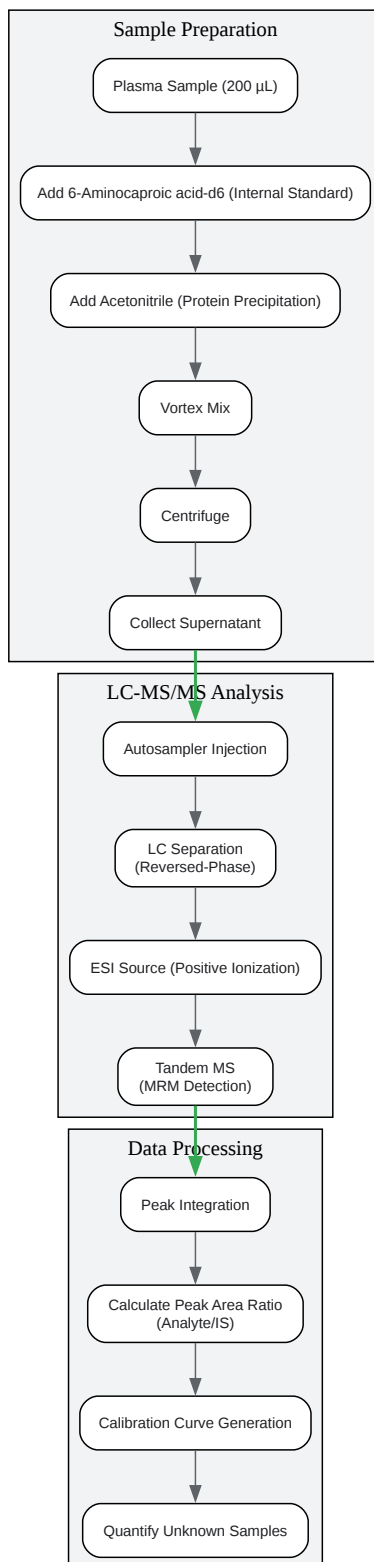
- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions:
 - 6-Aminocaproic acid: m/z 132.2 \rightarrow 79.2.[1][2]
 - **6-Aminocaproic acid-d6** (ISD): m/z 138.2 \rightarrow 74.3.[1][2]
- Source Parameters: Optimized for the specific instrument, including parameters like collision gas, curtain gas, nebulizer gas, heater gas, and source temperature.[5]

Data Analysis

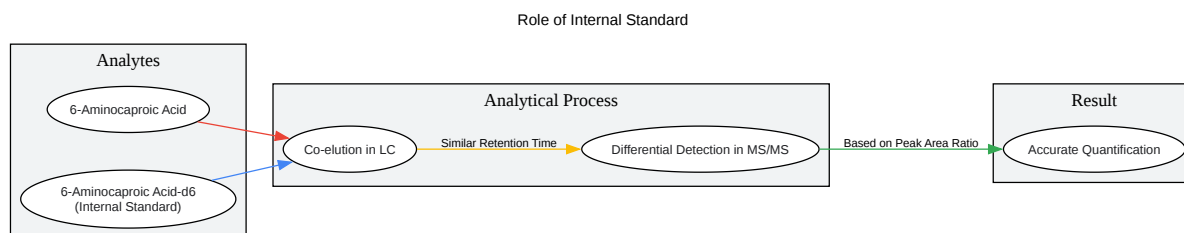
The concentration of 6-aminocaproic acid in the samples is determined by calculating the peak area ratio of the analyte to its deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model. The concentrations of the unknown samples are then interpolated from this calibration curve.

Visualizations

LC-MS/MS Workflow for 6-Aminocaproic Acid Quantification

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Caption: Workflow for the LC-MS/MS analysis of 6-aminocaproic acid.



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Caption: Role of the internal standard in quantification.

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